3-Benzyl-4-phenyl-2,5-oxazolidinedione
Description
Overview of Oxazolidinedione Heterocycles in Organic Chemistry
Oxazolidinones are a class of five-membered heterocyclic compounds that feature both nitrogen and oxygen atoms within their ring structure. nih.govrsc.org This structural motif provides a versatile scaffold that has found broad application in both organic and medicinal chemistry. nih.govrsc.org The oxazolidinone core is a key component in a variety of biologically active molecules and serves as an important building block in synthetic organic chemistry. nih.gov Researchers have shown significant interest in developing oxazolidinone derivatives due to their wide range of therapeutic potential.
These compounds are valued for their chemical stability and their ability to act as bioisosteres for groups like carbamates, ureas, and amides. nih.gov This mimicry allows them to form crucial interactions, such as hydrogen bonds, with biological targets while often providing improved metabolic stability. nih.gov The flexibility in their structure-activity relationships, where minor chemical modifications can lead to significant changes in biological activity, makes them attractive scaffolds for drug discovery. researchgate.net
Structural Classification and General Significance of Oxazolidinediones
The term "oxazolidinone" refers to an oxazolidine (B1195125) ring where one of the carbon atoms has been oxidized to a ketone. nih.gov Depending on the relative positions of the oxygen, nitrogen, and carbonyl groups, oxazolidinones can exist as several structural isomers, most commonly 2-oxazolidinones, and 4-oxazolidinones. nih.gov The dione (B5365651) variant, oxazolidinedione, contains two carbonyl groups within the five-membered ring.
The significance of the oxazolidinone core is extensive, particularly in medicinal chemistry and asymmetric synthesis. In the field of medicine, the 2-oxazolidinone (B127357) structure is the pharmacophore for a class of synthetic antibiotics. nih.govrsc.org These antibiotics function by inhibiting the initiation phase of bacterial protein synthesis, a mechanism that gives them activity against multi-drug resistant Gram-positive pathogens. nih.gov Beyond their use as antimicrobials, derivatives have been explored for anticancer, anti-inflammatory, and antituberculosis applications. researchgate.netrsc.org In the realm of synthetic chemistry, chiral oxazolidinones are famously used as "Evans auxiliaries" to direct stereoselective reactions, such as aldol (B89426) condensations, enabling the synthesis of specific stereoisomers of a target molecule. wikipedia.org
| Isomer Type | General Structure | Key Features |
|---|---|---|
| 2-Oxazolidinone | Carbonyl group at position 2. This is the most investigated isomer in drug discovery and is the core of antibiotics like Linezolid. rsc.org | |
| 4-Oxazolidinone | Carbonyl group at position 4. Found in some natural products and investigated for antimicrobial activity. | |
| 2,5-Oxazolidinedione | ![]() | Carbonyl groups at positions 2 and 5. This is the parent structure for the subject of this article. |
Identification and Research Context of 3-Benzyl-4-phenyl-2,5-oxazolidinedione
This compound is a specific derivative of the oxazolidinedione heterocyclic system. It is identified by the Chemical Abstracts Service (CAS) number 159611-50-4. The compound's structure consists of a central 1,3-oxazolidine-2,5-dione ring, with a benzyl (B1604629) group attached to the nitrogen at position 3 and a phenyl group attached to the carbon at position 4. uni.lu
The research context for this specific compound appears to be primarily within the domain of early-stage discovery and chemical synthesis. It is supplied by chemical vendors as part of a collection of rare and unique chemicals intended for research purposes. For instance, Sigma-Aldrich notes that it does not collect analytical data for this product and that the buyer assumes responsibility for confirming its identity and purity, a practice common for compounds used as building blocks in discovery chemistry. Publicly accessible databases like PubChemLite indicate no associated literature or patent data, suggesting a lack of extensive published research on its synthesis, properties, or applications as of early 2025. uni.lu Its primary role is likely as a synthetic intermediate or a scaffold for creating more complex molecules.
| Identifier/Property | Value | Source |
|---|---|---|
| Molecular Formula | C16H13NO3 | uni.lu |
| Molecular Weight | 267.28 g/mol | bldpharm.com |
| CAS Number | 159611-50-4 | |
| InChIKey | NXMGMVOZNAQZEE-UHFFFAOYSA-N | uni.lu |
| Monoisotopic Mass | 267.08954 Da | uni.lu |
| XlogP (Predicted) | 2.9 | uni.lu |
Structure
2D Structure
3D Structure
Properties
CAS No. |
159611-50-4 |
|---|---|
Molecular Formula |
C16H13NO3 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
3-benzyl-4-phenyl-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C16H13NO3/c18-15-14(13-9-5-2-6-10-13)17(16(19)20-15)11-12-7-3-1-4-8-12/h1-10,14H,11H2 |
InChI Key |
NXMGMVOZNAQZEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(C(=O)OC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Benzyl 4 Phenyl 2,5 Oxazolidinedione and Analogous Systems
Approaches to the 2,5-Oxazolidinedione Core
The 3-benzyl-4-phenyl-2,5-oxazolidinedione structure features a 2,5-oxazolidinedione ring, a heterocyclic motif also known as an N-substituted N-carboxyanhydride (NCA). The synthesis of this core structure is pivotal and is typically achieved by the cyclization of the corresponding α-amino acid precursor, in this case, N-benzyl-α-phenylglycine. The primary methods involve the use of phosgene (B1210022) or its safer equivalents, which react with the amino acid to form the anhydride (B1165640).
Historically, the Leuchs method, involving the thermal cyclization of N-alkoxycarbonyl amino acid chlorides, was a foundational approach. wikipedia.orgmdpi.com However, the high temperatures required could lead to the decomposition of sensitive products. wikipedia.org The most direct and widely employed modern technique is the Fuchs-Farthing method, which utilizes the direct phosgenation of the unprotected amino acid. mdpi.com To mitigate the hazards associated with gaseous phosgene, solid or liquid alternatives like triphosgene (B27547) (bis(trichloromethyl) carbonate) or diphosgene (trichloromethyl chloroformate) are commonly used. mdpi.com
More recent advancements have focused on developing milder, phosgene-free methods. One such approach employs dehydrative coupling agents like n-propylphosphonic anhydride (T3P) to facilitate the cyclization of N-Boc-protected amino acids or the direct reaction of free amino acids with carbon dioxide. rsc.orgbohrium.com These methods offer advantages in terms of operational safety and milder reaction conditions, avoiding the generation of corrosive HCl byproducts.
A comparison of common synthetic methods for the 2,5-oxazolidinedione core is presented below.
| Method | Reagents | Key Features | Primary Byproducts |
|---|---|---|---|
| Fuchs-Farthing / Phosgenation | Amino Acid, Phosgene (or Triphosgene, Diphosgene) | Direct, efficient, and widely applicable for large-scale synthesis. mdpi.comtandfonline.com | HCl |
| Leuchs Synthesis | N-alkoxycarbonyl amino acid chloride | Classic method; involves thermal cyclization. wikipedia.orgmdpi.com | Alkyl halide |
| T3P-Mediated Cyclization | Boc-Amino Acid, T3P | Phosgene-free, mild conditions, non-toxic byproducts. bohrium.com | Propylphosphonic acids |
| Direct CO2 Incorporation | Amino Acid, CO2, T3P, DIPEA | Utilizes CO2 as a C1 source; green chemistry approach. rsc.org | Propylphosphonic acids, Diisopropylethylammonium salts |
Stereoselective Synthesis Strategies
The stereochemistry of this compound is defined by the chiral center at the C4 position, which bears the phenyl group. This chirality must be established in the precursor, N-benzyl-α-phenylglycine, before the cyclization step. Stereocontrol is achieved either by direct asymmetric synthesis of the amino acid precursor or by resolving a racemic mixture.
Asymmetric Inductions and Chiral Auxiliaries
Asymmetric synthesis of α-amino acids is a well-developed field, frequently relying on the use of chiral auxiliaries. researchgate.netresearchgate.net A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction.
One common strategy is the asymmetric alkylation of a chiral glycine (B1666218) enolate equivalent. In this approach, a chiral auxiliary, such as one derived from amino alcohols or other natural products, is attached to a glycine molecule. researchgate.net The resulting complex is then deprotonated to form a chiral enolate, which reacts with an electrophile in a highly diastereoselective manner. Subsequent removal of the auxiliary yields the enantiomerically enriched α-amino acid. While typically used for alkylation, this principle can be adapted for the synthesis of aryl-substituted amino acids.
Another powerful technique is the asymmetric Strecker synthesis. This reaction involves the addition of cyanide to an imine in the presence of a chiral amine or auxiliary. For instance, using (R)-phenylglycine amide as a chiral auxiliary can facilitate a diastereoselective Strecker reaction, which is often coupled with a crystallization-induced asymmetric transformation to yield a single diastereomer of the resulting α-amino nitrile with very high purity. nih.gov Hydrolysis of the nitrile then provides the desired enantiopure α-amino acid.
Resolution Techniques for Enantiomeric Purity
When an asymmetric synthesis is not employed, the resulting racemic N-benzyl-α-phenylglycine must be separated into its constituent enantiomers. This process, known as chiral resolution, is a cornerstone of producing enantiomerically pure compounds.
Diastereomeric Salt Formation: This is a classical and industrially significant method for resolving racemic acids and amines. kesselssa.com The racemic amino acid is treated with a single enantiomer of a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. For phenylglycine, chiral acids like (+)-camphorsulfonic acid are effective resolving agents. kesselssa.comgoogle.com After separation, the desired salt is treated with an achiral acid or base to liberate the enantiomerically pure amino acid and recover the resolving agent. kesselssa.com
Enzymatic Resolution: Biocatalytic methods offer high selectivity under mild conditions. Dynamic kinetic resolution (DKR) is a particularly efficient approach. In the case of phenylglycine, the Strecker synthesis precursor, phenylglycinonitrile, can be resolved using a nitrilase enzyme. The enzyme selectively hydrolyzes one enantiomer of the nitrile to the corresponding amino acid, while the unreacted enantiomer is continuously racemized under the reaction conditions. This allows for a theoretical yield of up to 100% of the desired enantiomerically pure amino acid. frontiersin.orgfrontiersin.org
The following table summarizes common resolution techniques applicable to phenylglycine and its precursors.
| Technique | Substrate | Resolving Agent / Catalyst | Principle of Separation |
|---|---|---|---|
| Diastereomeric Salt Formation | Racemic Phenylglycine | Chiral Acid (e.g., (+)-Camphorsulfonic acid) | Differential solubility of diastereomeric salts. kesselssa.comgoogle.com |
| Dynamic Kinetic Resolution (DKR) | Racemic Phenylglycinonitrile | Nitrilase Enzyme | Enantioselective enzymatic hydrolysis coupled with in-situ racemization of the substrate. frontiersin.orgfrontiersin.org |
| Chiral Chromatography | Racemic Phenylglycine or derivative | Chiral Stationary Phase (CSP) | Differential interaction between enantiomers and the chiral stationary phase. |
Synthesis of Key Intermediates
The construction of this compound relies on the availability of its direct precursor, N-benzyl-α-phenylglycine.
Precursors Featuring Benzyl (B1604629) and Phenyl Moieties
The synthesis of the key intermediate, N-benzyl-α-phenylglycine, begins with the preparation of α-phenylglycine itself. Racemic α-phenylglycine is commonly prepared via the Strecker synthesis, which involves a one-pot reaction of benzaldehyde (B42025), ammonia, and hydrogen cyanide (or a cyanide salt) to form α-aminophenylacetonitrile. Subsequent acid-catalyzed hydrolysis of the nitrile group yields phenylglycine. wikipedia.orgorgsyn.org
Once phenylglycine is obtained (either as a racemate or as a single enantiomer), the N-benzyl group is introduced. This is a standard transformation that can be accomplished through several methods:
Direct Alkylation: Reacting phenylglycine with a benzyl halide (e.g., benzyl bromide) in the presence of a base. Care must be taken to avoid over-alkylation.
Reductive Amination: A two-step, one-pot process where phenylglycine is first reacted with benzaldehyde to form a transient Schiff base (imine), which is then reduced in situ using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). This method is often high-yielding and clean.
Derivatization from Amino Acids and Amino Alcohols
The final step in the synthesis of this compound is the cyclization of the N-benzyl-α-phenylglycine precursor. As detailed in Section 2.1, this transformation converts the N-substituted α-amino acid into its corresponding N-carboxyanhydride. The term "derivatization from amino alcohols" is more relevant to the synthesis of 2-oxazolidinones (containing a single carbonyl group at C2) and is not the direct pathway to the 2,5-dione structure, which originates from an amino acid.
The most common procedure involves dissolving or suspending N-benzyl-α-phenylglycine in an inert solvent, such as tetrahydrofuran (B95107) (THF), and treating it with a phosgenating agent like triphosgene at controlled temperatures. mdpi.comtandfonline.com The reaction proceeds with the elimination of HCl to form the five-membered 2,5-oxazolidinedione ring. The product is often a crystalline solid that can be isolated by filtration or crystallization after the reaction is complete. wikipedia.org The high reactivity and moisture sensitivity of N-carboxyanhydrides necessitate that these reactions be carried out under anhydrous conditions. wikipedia.org
Optimization of Reaction Conditions and Yields
Catalytic Systems in Oxazolidinedione Synthesis
The choice of catalyst is paramount in the synthesis of oxazolidinones, with numerous homogeneous and heterogeneous systems being developed to facilitate the crucial ring-forming reactions, such as the coupling of epoxides with isocyanates or aziridines with carbon dioxide. whiterose.ac.ukorganic-chemistry.orgresearchgate.net These catalysts function to activate the substrates, thereby lowering the energy barrier for cyclization.
A variety of metal-based catalysts have proven effective. For instance, aluminum(heteroscorpionate) complexes, when combined with a co-catalyst like tetrabutylammonium (B224687) bromide, efficiently catalyze the reaction between epoxides and isocyanates. whiterose.ac.uk Iron-iminopyridine catalysts have been developed for the regioselective synthesis of oxazolidinones from CO2 and aziridines, offering an economical, single-component system that operates under mild conditions. acs.org Other successful metal catalysts include copper(I) and silver(I) complexes, which are particularly useful for the incorporation of CO2 into propargylic amines. organic-chemistry.orgmdpi.com
Organocatalysis represents a metal-free alternative for oxazolidinone synthesis. Tertiary amines such as triethylamine (B128534) (Et3N) and 1,4-diazabicyclo[2.2.2]octane (DABCO) have been shown to catalyze the formation of enamines from alkynoyl oxazolidinones. nih.gov For the reaction involving CO2, organocatalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and polystyrene-supported 1,5,7-triazabicyclodec-5-ene (TBD) have been employed, with the latter being highly stable and recyclable for continuous flow synthesis. rsc.org Bifunctional catalysts, such as tetraarylphosphonium salts, which exhibit both Brønsted acid and halide ion characteristics, can effectively accelerate epoxide ring-opening with high regioselectivity. organic-chemistry.org
Table 1: Overview of Catalytic Systems in Oxazolidinone Synthesis
| Catalyst System | Substrates | Key Features | Yields |
|---|---|---|---|
| Aluminum(heteroscorpionate) / TBAB | Epoxides + Isocyanates | Efficient dual-catalyst system. | Good to Excellent whiterose.ac.uk |
| Fe-iminopyridine Complex | Aziridines + CO2 | Single-component, cocatalyst-free system. acs.org | Not specified |
| CuBr / [C4C1im][OAc] | Propargylic Alcohols + 2-Aminoethanols + CO2 | High turnover number (TON); recyclable. mdpi.com | Up to 99% mdpi.com |
| Silver Acetate / DMAP | Propargylic Alcohols + Phenyl Isocyanate | Highly Z-selective synthesis. organic-chemistry.org | Not specified |
| Polystyrene-supported TBD | Epoxy Amines + CO2 | Halide-free, recyclable catalyst for flow chemistry. rsc.org | Not specified |
| Triethylamine (Et3N) | Alkynoyl Oxazolidinones + Tosyl Imides | Nucleophilic tertiary amine catalysis. | Up to 86% nih.gov |
Solvent Effects and Temperature Control
Solvent selection and temperature are critical variables that profoundly impact the efficiency and yield of oxazolidinone synthesis. The solvent not only dissolves reactants but can also influence catalyst activity and the stability of reaction intermediates. organic-chemistry.orgresearchgate.net For the synthesis of oxazolidinones from epoxides and isocyanates catalyzed by aluminum complexes, non-polar solvents such as toluene (B28343) were found to be optimal. whiterose.ac.uk In other systems, dichloromethane (B109758) (DCM) has been identified as the most effective solvent for catalyst-free reactions involving chlorosulfonyl isocyanate and epoxides at room temperature. nih.gov The choice between different solvents can lead to significant variations in product yield, as demonstrated in studies where toluene provided superior results compared to more polar or protic solvents. nih.gov
Temperature control is equally crucial for managing reaction kinetics and minimizing side reactions. Optimal temperatures are highly dependent on the specific reaction and catalytic system employed. For instance, the aluminum-catalyzed synthesis of oxazolidinones from epoxides and isocyanates achieved optimal results at 80°C over 24 hours. whiterose.ac.uk In contrast, some modern catalytic systems are designed to operate efficiently under milder conditions. The Fe-iminopyridine catalyzed reaction of aziridines and CO2 proceeds effectively at a lower temperature of 50°C. acs.org Microwave-assisted synthesis has also been explored, allowing for rapid heating to higher temperatures (e.g., 110°C), which can significantly reduce reaction times. nih.gov
Table 2: Influence of Solvent and Temperature on Oxazolidinone Synthesis Yield
| Reaction System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Epoxide + Isocyanate (Al-catalyzed) | Toluene | 80 | Good to Excellent whiterose.ac.uk |
| Epoxide + Chlorosulfonyl Isocyanate | Dichloromethane (DCM) | Room Temp. | ~45% nih.gov |
| Epoxide + Chlorosulfonyl Isocyanate | Acetonitrile (B52724) | Room Temp. | ~35% nih.gov |
| Epoxide + Chlorosulfonyl Isocyanate | Tetrahydrofuran (THF) | Room Temp. | ~30% nih.gov |
| Alkynoyl Oxazolidinone (Et3N-catalyzed) | Toluene | Room Temp. | 86% nih.gov |
| Alkynoyl Oxazolidinone (Et3N-catalyzed) | Dichloromethane (DCM) | Room Temp. | 75% nih.gov |
Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of oxazolidinones to develop more sustainable and environmentally friendly processes. whiterose.ac.ukorganic-chemistry.orgresearchgate.net A primary focus is the utilization of carbon dioxide (CO2) as a renewable, non-toxic, and abundant C1 building block. researchgate.net The reaction of CO2 with substrates like aziridines or epoxides to form oxazolidinones is 100% atom-efficient, meaning all atoms from the reactants are incorporated into the final product. researchgate.net
The development of recyclable catalysts is another cornerstone of green synthetic strategies. Heterogeneous catalysts, such as those supported on polymers or mesoporous materials, are advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and cost. researchgate.netrsc.org For example, a polystyrene-supported TBD catalyst was used for over two weeks in a continuous flow reactor without a significant loss of activity. rsc.org
A significant advancement in green synthesis is the use of deep eutectic solvents (DESs). researchgate.net These solvents are often biodegradable, non-toxic, and easy to prepare. researchgate.netrsc.org In several oxazolidinone syntheses, DESs have been shown to function as both the reaction medium and the catalyst, eliminating the need for volatile organic solvents and additional catalysts. researchgate.netrsc.org A system using a quaternary diammonium salt and urea-based DES for reacting epoxides and isocyanates demonstrated high atom economy (100%), excellent reaction mass efficiency (90.1%), and a low E-factor (0.11), highlighting its environmental benefits. rsc.orgrsc.org This approach not only simplifies the reaction setup but also allows for the recycling of the solvent/catalyst system for multiple runs. researchgate.net
Applications of 3 Benzyl 4 Phenyl 2,5 Oxazolidinedione and Its Analogues in Advanced Organic Synthesis
Chiral Auxiliary Roles in Asymmetric Transformations
3-Benzyl-4-phenyl-2,5-oxazolidinedione belongs to the family of oxazolidinone chiral auxiliaries, which are widely employed to induce chirality in prochiral substrates. The underlying principle involves the temporary attachment of the chiral auxiliary to a substrate, directing the subsequent chemical transformation to occur from a specific face of the molecule, thereby creating a new stereocenter with high selectivity. The steric hindrance provided by the substituents on the oxazolidinone ring, in this case, the benzyl (B1604629) and phenyl groups, plays a crucial role in directing the approach of reagents.
The N-acylated derivatives of chiral oxazolidinones are extensively used in the asymmetric alkylation of enolates. rsc.org The process typically involves the deprotonation of the α-carbon of the acyl group to form a chiral enolate, which then reacts with an electrophile, such as an alkyl halide. The stereochemical outcome of the alkylation is dictated by the conformation of the chiral enolate, which is influenced by the steric bulk of the oxazolidinone auxiliary.
The general mechanism for the enantioselective alkylation using an N-acyl oxazolidinone auxiliary is as follows:
Acylation: The chiral oxazolidinone is first acylated to introduce the desired acyl group.
Enolate Formation: A strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), is used to generate a stereochemically defined (Z)-enolate. The metal cation chelates to the carbonyl oxygen atoms of the acyl group and the oxazolidinone ring, locking the enolate in a rigid conformation.
Alkylation: The chiral enolate is then treated with an electrophile. The bulky substituents on the oxazolidinone ring shield one face of the enolate, forcing the electrophile to approach from the less hindered face, resulting in a highly diastereoselective alkylation.
Auxiliary Cleavage: After the alkylation, the chiral auxiliary is cleaved from the product, typically through hydrolysis or aminolysis, to yield the desired enantiomerically enriched carboxylic acid, ester, or amide, and the recovered auxiliary can be recycled.
| Step | Reagents and Conditions | Outcome |
| Acylation | Acyl chloride or anhydride (B1165640), base | N-Acyl oxazolidinone |
| Enolate Formation | LDA or NaHMDS, THF, -78 °C | Stereodefined (Z)-enolate |
| Alkylation | Alkyl halide or triflate | Diastereomerically enriched product |
| Auxiliary Cleavage | LiOH, H2O2 or other nucleophiles | Enantiomerically pure product and recovered auxiliary |
This interactive table summarizes the key steps in enantioselective alkylation using oxazolidinone auxiliaries.
Stereocontrolled aldol (B89426) condensations are powerful carbon-carbon bond-forming reactions that establish two new contiguous stereocenters. Chiral N-acyl oxazolidinones are highly effective in controlling the stereochemistry of these reactions. harvard.edu The formation of a boron enolate from the N-acyl oxazolidinone, typically using dibutylboron triflate and a tertiary amine, leads to a rigid, six-membered chair-like transition state, as proposed by Zimmerman and Traxler.
The stereochemical outcome of the aldol reaction is dependent on the geometry of the enolate. (Z)-enolates, which are preferentially formed with boron reagents, lead to the formation of syn-aldol products with high diastereoselectivity. The facial selectivity of the aldehyde addition is controlled by the chiral auxiliary. The bulky substituents on the oxazolidinone ring direct the aldehyde to approach from the less sterically encumbered face of the enolate.
A study on the asymmetric aldol addition of a chlorotitanium enolate derived from an N-acyl thiazolidinethione, a close analogue of oxazolidinones, demonstrated the formation of a syn-aldol adduct in high yield and diastereoselectivity. nih.gov This adduct was then utilized in a concise synthesis of (-)-cytoxazone, highlighting the utility of such auxiliaries in natural product synthesis.
| Enolate Geometry | Aldol Product Stereochemistry | Diastereoselectivity |
| (Z)-enolate | syn-aldol | High |
| (E)-enolate | anti-aldol | Generally lower |
This interactive table illustrates the relationship between enolate geometry and the stereochemical outcome of aldol reactions.
Asymmetric conjugate additions, or Michael additions, are another important class of carbon-carbon bond-forming reactions where chiral oxazolidinones have been successfully employed. N-enoyl oxazolidinones serve as excellent Michael acceptors, reacting with a variety of nucleophiles, including organocuprates, thiols, and enolates, in a highly stereoselective manner. nih.govacs.org
The stereochemical control is again attributed to the shielding effect of the chiral auxiliary. The N-enoyl group can adopt either an s-cis or s-trans conformation, and the chelation of a Lewis acid to the carbonyl oxygens can lock the system into a reactive conformation. The nucleophile then attacks the β-carbon of the α,β-unsaturated system from the less hindered face, leading to the formation of a new stereocenter with high enantiomeric excess.
For instance, the conjugate addition of organocuprates to α,β-unsaturated N-acyl-4-phenyl-2-oxazolidinones provides a route to chiral β-branched carboxylic acids. acs.org Furthermore, bifunctional catalysts have been developed for the highly enantioselective conjugate addition of simple alkyl thiols to α,β-unsaturated N-acylated oxazolidin-2-ones. nih.gov
Building Block for Complex Chemical Structures
While chiral auxiliaries are designed to be removed after the key stereochemical-defining step, the chiral products obtained from their use serve as valuable building blocks for the synthesis of more complex molecules, such as natural products and pharmaceuticals. sigmaaldrich.com The enantiomerically enriched carboxylic acids, aldehydes, alcohols, and amines generated through reactions mediated by this compound and its analogues are versatile intermediates.
For example, the products of asymmetric alkylations and aldol condensations can be further elaborated through a variety of synthetic transformations to construct intricate molecular architectures. The ability to generate stereochemically defined fragments allows for a modular and convergent approach to total synthesis. The synthesis of novel 3-benzyl-2-phenyl-4(5H)-(substituted phenylhydrazino)-1,3-oxazolidines showcases the use of an oxazolidinone core as a foundational element for building more complex heterocyclic structures. nih.govresearchgate.net Although the primary focus of this research was on the biological activity of the final compounds, it demonstrates the principle of using the oxazolidinone framework as a scaffold.
Use as Protecting Groups in Multi-Step Syntheses
The structure of this compound is that of an N-carboxyanhydride (NCA) derived from N-benzyl-phenylglycine. N-Carboxyanhydrides are activated amino acid derivatives that have a long history of use in peptide synthesis. nih.gov In this context, the oxazolidinedione ring serves a dual purpose: it activates the carboxylic acid for amide bond formation and simultaneously protects the amino group.
The reaction of an NCA with a nucleophile, such as the amino group of another amino acid or peptide, results in the opening of the anhydride ring and the formation of a new peptide bond. A key advantage of using NCAs is that the only byproduct of the coupling reaction is carbon dioxide, which simplifies purification.
While the primary application of oxazolidinones in modern organic synthesis is as chiral auxiliaries, the inherent nature of the this compound structure suggests its potential utility as a specialized amino acid building block in peptide synthesis, particularly for the incorporation of the N-benzyl-phenylglycine residue. peptide.com This application deviates from the traditional role of a protecting group that is later removed to reveal the original functional group. Instead, the core structure of the oxazolidinedione is incorporated into the final peptide product.
Theoretical and Computational Investigations of 3 Benzyl 4 Phenyl 2,5 Oxazolidinedione
Quantum Chemical Calculations for Molecular Structure Elucidation
Quantum chemical calculations are fundamental in elucidating the three-dimensional structure and electronic properties of molecules. For a compound like 3-Benzyl-4-phenyl-2,5-oxazolidinedione, these methods could provide precise information on bond lengths, bond angles, and dihedral angles, offering insights that complement experimental techniques like X-ray crystallography and NMR spectroscopy.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and electronic properties. A typical DFT study on this compound would involve the selection of a functional, such as B3LYP or M06-2X, which approximates the exchange-correlation energy. The choice of functional is crucial and is often validated against experimental data for related compounds. Such calculations would yield an optimized molecular geometry, providing a theoretical model of the compound's structure.
Basis Set Selection and Computational Parameters
The accuracy of DFT calculations is also highly dependent on the choice of the basis set, which is a set of mathematical functions used to represent the electronic wave function. For a molecule containing carbon, hydrogen, nitrogen, and oxygen atoms, Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p) are commonly employed. The selection involves a trade-off between computational cost and accuracy. Larger basis sets provide more accurate results but require greater computational resources. The computational parameters would also specify the solvent model, if any, to simulate the behavior of the molecule in solution.
Conformational Analysis and Energy Landscapes
The presence of rotatable bonds in the benzyl (B1604629) and phenyl groups of this compound suggests the existence of multiple low-energy conformations. A conformational analysis would be necessary to identify the most stable geometries and to understand the flexibility of the molecule. This is typically performed by systematically rotating key dihedral angles and calculating the corresponding energy to generate a potential energy surface. The resulting energy landscape would reveal the global minimum energy conformation and the energy barriers between different conformers. This information is critical for understanding the molecule's shape and how it might interact with other molecules.
Electronic Properties and Reactivity Prediction
Computational methods are invaluable for predicting the electronic properties and chemical reactivity of a molecule.
Frontier Molecular Orbital Theory Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For this compound, an FMO analysis would map the spatial distribution of these orbitals, indicating the likely sites for nucleophilic and electrophilic attack.
Charge Distribution and Electrostatic Potentials
The distribution of electron density within a molecule can be analyzed through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. These methods assign partial charges to each atom, providing insight into the molecule's polarity. A Molecular Electrostatic Potential (MEP) map would visually represent the electrostatic potential on the electron density surface. In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP would highlight the electronegative oxygen atoms of the carbonyl groups as sites of negative potential.
Spectroscopic Data Prediction and Validation (e.g., NMR, IR, Mass Spectra)researchgate.net
Computational approaches, particularly those based on Density Functional Theory (DFT), are frequently employed to predict spectroscopic properties. biointerfaceresearch.com Methods such as B3LYP with basis sets like 6-31G(d,p) or 6-311G(d,p) have been successfully used to optimize molecular geometries and predict vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts for related heterocyclic compounds. nih.govnih.gov These theoretical calculations provide valuable insights that aid in the interpretation of experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework of this compound.
1H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the benzyl and phenyl groups, as well as the methine proton on the oxazolidinedione ring. The aromatic protons would typically appear in the downfield region (δ 6.5-8.0 ppm). The benzylic methylene (B1212753) protons (-CH2-) would likely present as a singlet or a pair of doublets, while the methine proton (-CH-) at the 4-position of the oxazolidine (B1195125) ring would also give a characteristic signal. For similar oxazolidine structures, aromatic protons are observed in the δ 6.18-7.42 ppm range, and methine protons can appear around δ 4.98-5.27 ppm. nih.gov
13C NMR: The carbon NMR spectrum would complement the 1H NMR data, with characteristic signals for the carbonyl carbons of the dione (B5365651) structure, which are expected at the downfield end of the spectrum. The aromatic carbons of the benzyl and phenyl rings would produce a cluster of signals in the δ 120-140 ppm range. The benzylic carbon and the C4 carbon of the oxazolidinedione ring would also have distinct chemical shifts. Two-dimensional NMR techniques, such as HSQC and HMBC, are crucial for unambiguously assigning all proton and carbon signals. nih.gov
Table 1: Predicted 1H and 13C NMR Chemical Shifts for Key Functional Groups
| Functional Group | Atom | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Oxazolidinedione Ring | C=O (C2, C5) | ~165-175 | Carbonyl carbons, highly deshielded. |
| CH (C4) | ~4.5-6.0 | Methine proton and carbon. | |
| Benzyl Group | CH2 | ~4.0-5.0 | Benzylic methylene protons and carbon. |
| Aromatic C-H | ~7.0-7.5 | Protons on the benzyl phenyl ring. |
This table is illustrative and based on typical values for these functional groups.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The most prominent features in the IR spectrum of this compound would be the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the dione. For oxazolidinone rings, these bands are typically observed in the 1700-1800 cm-1 region. researchgate.netnih.gov Other expected signals include C-H stretching vibrations for the aromatic rings (around 3000-3100 cm-1) and the aliphatic C-H bonds, as well as C=C stretching vibrations for the aromatic rings (around 1450-1600 cm-1). nih.govnih.gov Computational DFT calculations are often used to predict the vibrational frequencies and compare them with experimental FT-IR spectra to confirm structural assignments. nih.gov
Table 2: Predicted Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) | Intensity |
|---|---|---|---|
| Carbonyl (C=O) | Stretching | ~1720-1790 | Strong |
| Aromatic C-H | Stretching | ~3030-3080 | Medium-Weak |
| Aromatic C=C | Stretching | ~1450-1600 | Medium |
| Aliphatic C-H | Stretching | ~2850-2960 | Medium |
| C-N | Stretching | ~1200-1350 | Medium |
This table is illustrative and based on typical values for these functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C16H13NO3), the molecular ion peak [M]+ would be expected at an m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. mdpi.com The fragmentation pattern can give valuable structural information, with expected cleavages at the benzylic position and fragmentation of the oxazolidinedione ring.
Table 3: Predicted Mass Spectrometry Data
| Analysis Type | Predicted Value | Purpose |
|---|---|---|
| Molecular Formula | C16H13NO3 | |
| Molecular Weight | 267.28 g/mol | |
| [M]+ Peak | m/z ≈ 267 | Confirmation of molecular weight. |
| HRMS | Exact mass calculation | Confirmation of elemental composition. |
This table is illustrative and based on the chemical formula.
Advanced Characterization and Analytical Methodologies
Spectroscopic Techniques for Structural Confirmation
Spectroscopy is a cornerstone for the structural elucidation of organic molecules. By examining the interaction of the compound with electromagnetic radiation, specific details about its chemical bonds, functional groups, and atomic connectivity can be determined.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of 3-Benzyl-4-phenyl-2,5-oxazolidinedione. While specific experimental data for this exact isomer is not widely published, expected chemical shifts can be predicted based on analyses of closely related oxazolidinone and imidazolidine (B613845) structures. clockss.orgmdpi.com
In ¹H NMR spectroscopy, the protons of the benzyl (B1604629) and phenyl groups would appear as complex multiplets in the aromatic region, typically between δ 7.2 and 7.5 ppm. nih.govmdpi.com The benzylic methylene (B1212753) protons (-CH₂-) are diastereotopic due to the adjacent chiral center at C4, and would likely resonate as two distinct doublets (an AB quartet) around δ 4.5-5.0 ppm. nih.gov The single proton at the C4 position, being adjacent to a phenyl group and within the heterocyclic ring, is expected to appear as a singlet or a narrow multiplet in the range of δ 5.0-6.0 ppm.
In ¹³C NMR spectroscopy, the two carbonyl carbons (C2 and C5) of the oxazolidinedione ring are expected to have characteristic signals in the downfield region, estimated to be between δ 155 and δ 175 ppm. mdpi.com The aromatic carbons would generate a series of signals between δ 125 and δ 140 ppm. The benzylic methylene carbon would likely appear around δ 45-50 ppm, and the chiral C4 carbon is predicted to be in the δ 55-65 ppm range. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Phenyl-H (ortho, meta, para) | 7.20 - 7.50 (m) | 127.0 - 135.0 |
| Benzyl-H (aromatic) | 7.20 - 7.50 (m) | 128.0 - 137.0 |
| Benzyl-CH₂ | ~4.80 (AB quartet) | ~48.0 |
| C4-H | ~5.50 (s) | ~60.0 |
| C2=O | - | ~158.0 |
| C5=O | - | ~171.0 |
Note: These are predicted values based on analogous structures. Actual experimental values may vary.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most prominent features in the IR spectrum would be the stretching vibrations of the two carbonyl groups. As an N-carboxyanhydride (NCA) derivative, it is expected to show two distinct C=O stretching bands. researchgate.net One band, corresponding to the anhydride (B1165640) carbonyl, typically appears at a higher wavenumber (around 1850-1860 cm⁻¹), while the imide carbonyl stretch appears at a lower wavenumber (around 1780-1790 cm⁻¹). Aromatic C-H stretching would be observed above 3000 cm⁻¹, and aromatic C=C stretching vibrations would appear in the 1400-1600 cm⁻¹ region. nih.govresearchgate.net
Table 2: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3030 - 3100 |
| Anhydride C=O | Symmetric Stretch | ~1860 |
| Imide C=O | Asymmetric Stretch | ~1790 |
| Aromatic C=C | Stretch | 1450 - 1600 |
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. The molecular formula of this compound is C₁₆H₁₃NO₃, giving it a monoisotopic mass of approximately 267.09 g/mol. uni.lu High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass. mdpi.com The fragmentation pattern in electron ionization (EI-MS) would likely involve the loss of carbon dioxide (CO₂, 44 Da) or carbon monoxide (CO, 28 Da), as well as cleavage of the benzyl group. nih.govresearchgate.net
Table 3: Predicted Mass Spectrometry Data for this compound
| Adduct/Fragment | Formula | Predicted m/z |
| [M+H]⁺ | [C₁₆H₁₄NO₃]⁺ | 268.0968 |
| [M+Na]⁺ | [C₁₆H₁₃NNaO₃]⁺ | 290.0788 |
| [M]⁺ | [C₁₆H₁₃NO₃]⁺ | 267.0890 |
Data sourced from predicted values. uni.lu
Chromatographic Methods for Purity and Enantiomeric Excess
Chromatographic techniques are essential for separating the target compound from impurities and, in the case of chiral molecules, from its enantiomer.
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this compound. Given its aromatic nature, a reversed-phase HPLC method would be highly effective. nih.gov A C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile (B52724) and water would likely provide good separation from synthesis byproducts. helixchrom.com
Since the C4 carbon is a stereocenter, this compound is chiral. To determine the enantiomeric excess (e.e.), chiral HPLC is necessary. This involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers. semanticscholar.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating enantiomers of compounds containing aromatic rings and carbonyl groups. researchgate.net
Table 4: Representative HPLC Method for Purity and Enantiomeric Analysis
| Parameter | Purity Analysis (Reversed-Phase) | Enantiomeric Excess (Chiral) |
| Column | C18, 5 µm, 4.6 x 250 mm | Chiralcel OD-H or similar |
| Mobile Phase | Acetonitrile/Water gradient | Hexane/Isopropanol (e.g., 90:10) |
| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Temperature | Ambient | 25 °C |
Gas Chromatography (GC) can also be used for purity assessment, although it is generally more suitable for volatile and thermally stable compounds. Due to its molecular weight (267.3 g/mol ) and the presence of polar carbonyl groups, this compound may require high temperatures to elute, which could risk thermal decomposition. A high-temperature capillary column with a moderately polar stationary phase would be required. The use of GC-MS would combine the separation power of GC with the identification capabilities of mass spectrometry.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate bond lengths, bond angles, and the absolute configuration of chiral centers. While the crystal structure for this compound has not been reported in major databases, analysis of related oxazolidinone derivatives provides insight into the type of data that would be obtained. nih.govnih.gov
A single-crystal X-ray diffraction experiment would reveal the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions. nih.govnih.gov The data would confirm the planarity of the phenyl and benzyl rings and the conformation of the oxazolidinedione ring. Furthermore, it would detail any intermolecular interactions, such as C-H···O or π-π stacking, that stabilize the crystal lattice. researchgate.net
Table 5: Representative Crystallographic Data from a Related Oxazolidinone Derivative, (Z)-5-Benzylidene-3-butyl-4-phenyl-1,3-oxazolidin-2-one nih.gov
| Parameter | Value |
| Chemical Formula | C₂₀H₂₁NO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.029 (2) |
| b (Å) | 9.1941 (18) |
| c (Å) | 18.389 (4) |
| β (°) | 100.51 (3) |
| Volume (ų) | 1667.1 (6) |
Note: This data is for a structurally related compound and serves as an example of the information obtained from X-ray crystallography.
Molecularly Imprinted Polymers for Enantioselective Separation
Molecularly Imprinted Polymers (MIPs) represent a sophisticated methodology for the creation of synthetic receptors with predetermined selectivity for a target molecule. This technique has been successfully applied in the enantioselective separation of various chiral compounds, including those with structures analogous to this compound. The fundamental principle involves the polymerization of functional and cross-linking monomers in the presence of a template molecule (in this case, one enantiomer of the target compound). Subsequent removal of the template leaves behind chiral cavities within the polymer matrix that are complementary in shape, size, and functionality to the template, enabling the selective recognition and separation of that specific enantiomer from a racemic mixture.
While direct studies on the enantioselective separation of this compound using Molecularly Imprinted Polymers are not extensively documented in publicly available research, the successful application of this technique to structurally similar oxazolidinone derivatives provides a strong proof-of-concept. For instance, research on the separation of (S)-4-phenyl-2-oxazolidinone has demonstrated the feasibility and effectiveness of MIPs in this chemical class. researchgate.net
In a typical procedure for creating an MIP for an oxazolidinone derivative, a specific enantiomer, such as (S)-4-phenyl-2-oxazolidinone, is used as the template. This template molecule is co-polymerized with a functional monomer, like methacrylic acid (MAA), and a cross-linking monomer, such as divinylbenzene (B73037) (DVB). researchgate.net The interactions between the template and the functional monomer are crucial for the imprinting process. In the case of oxazolidinones, hydrogen bonding and π-π stacking interactions are considered primary factors in achieving chiral recognition. researchgate.net After the polymer is formed, the template is extracted, leaving behind binding sites that are stereochemically complementary to the template enantiomer.
These tailored polymers can then be employed as chiral stationary phases in chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to resolve racemic mixtures. mdpi.comnih.gov When a racemic solution of the oxazolidinone is passed through a column packed with the MIP, the enantiomer that was used as the template will exhibit a stronger affinity for the polymer's binding sites and will therefore be retained longer, allowing for its separation from the other enantiomer. The selectivity of these polymers can be influenced by various factors, including the choice of monomers, the template-to-monomer ratio, and the polymerization conditions. researchgate.net
The successful enantioselective separation of related oxazolidinones using MIPs underscores the potential of this methodology for the chiral resolution of this compound. The key parameters and findings from a representative study on a similar compound are summarized in the table below to illustrate the typical outcomes of such an approach.
Table 1: Representative Parameters for Enantioselective Separation of an Oxazolidinone Derivative Using a Molecularly Imprinted Polymer
| Parameter | Details |
| Template Molecule | (S)-4-phenyl-2-oxazolidinone |
| Functional Monomer | Methacrylic Acid (MAA) |
| Cross-linker | Divinylbenzene (DVB) |
| Primary Interactions | Hydrogen bonds, π-π stacking |
| Application | Chiral Stationary Phase in HPLC |
| Mobile Phase | Acetonitrile |
| Result | Effective enantioselective separation of racemic 4-phenyl-2-oxazolidinone |
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Routes and Catalyst Systems
The synthesis of oxazolidinone rings is a well-established field, yet the quest for more efficient, sustainable, and selective methods continues to drive research. Future efforts for synthesizing 3-Benzyl-4-phenyl-2,5-oxazolidinedione and its derivatives will likely focus on the development of novel catalytic systems that offer milder reaction conditions, higher yields, and improved atom economy.
Recent advancements in catalysis for the synthesis of the related 2-oxazolidinone (B127357) core provide a roadmap for future research. This includes the use of earth-abundant metal catalysts, organocatalysts, and innovative reaction media. For instance, the carboxylative cyclization of propargylic amines with carbon dioxide (CO2) is an effective method for utilizing CO2 as a sustainable C1 resource. researchgate.net Nano-silica-supported ionic liquids have demonstrated high efficacy as multifunctional heterogeneous catalysts for this transformation, achieving excellent yields under mild conditions. researchgate.net Similarly, metal-ligand cooperative catalysis, such as with SCS indenediide Pd complexes, has been shown to promote these cyclizations efficiently. acs.org
A significant area of development is the use of photocatalysis. Heterogeneous photocatalysts, such as donor-acceptor conjugated polymers, have been employed for the direct conversion of 2-oxazolidinones to oxazolidine-2,4-diones via C(sp³)–H bond activation under visible light. rsc.org This approach, proceeding through a proton-coupled electron transfer (PCET) mechanism, could be adapted for the late-stage functionalization of pre-formed oxazolidinedione rings. rsc.orgresearchgate.net
The table below summarizes various catalytic systems recently developed for the synthesis of the oxazolidinone core, highlighting methodologies that could be adapted for the synthesis of this compound.
| Catalyst System | Substrates | Key Advantages |
| Nano-SiO2-supported Ionic Liquids | Propargylic amines, CO2 | Heterogeneous, reusable, high yields under mild conditions. researchgate.net |
| Pyridinolate-based Binary Organocatalyst | Epoxy amines, CO2 | Halide-free, operates at atmospheric pressure, dual activation mechanism. researchgate.net |
| Indenediide-based Pd SCS Pincer Complexes | Propargylamines, CO2 | Metal-ligand cooperativity, mild conditions, efficient. acs.org |
| Anthraquinone-Resorcinol Polymer (Photocatalyst) | 2-Oxazolidinones, O2 | Visible light, heterogeneous, C-H activation via PCET. rsc.org |
| Metal-Organic Frameworks (MOFs) | Amines, Epoxides, CO2 | Heterogeneous, reusable, solvent-free conditions. fx361.com |
Integration with Automated Synthesis and High-Throughput Experimentation
The integration of automated synthesis platforms and high-throughput experimentation (HTE) is set to revolutionize the discovery and optimization of molecules like this compound. Automated systems can rapidly generate libraries of derivatives by varying substituents on the benzyl (B1604629) and phenyl rings, enabling a systematic exploration of the chemical space around the core structure. researchgate.netnih.gov
Modern automated synthesizers, some utilizing a cartridge-based system with pre-packaged reagents, make advanced synthesis accessible without requiring specialized expertise in robotics or programming. youtube.com This technology allows for the efficient execution of common reactions, including heterocycle formation, which could be tailored for the synthesis of oxazolidinedione libraries. youtube.comresearchgate.net Such platforms facilitate rapid reaction screening and optimization of parameters like catalysts, solvents, and temperature. nih.gov
Once libraries of compounds are synthesized, HTE methods can be employed for rapid screening of their properties. rsc.org For example, if derivatives of this compound are being investigated as potential biologically active agents, HTE can quickly identify "hits" from large compound collections. rsc.org Furthermore, techniques like circular dichroism-based assays can be adapted for high-throughput determination of enantiopurity, a critical factor in the synthesis of chiral molecules. rsc.org This combination of automated synthesis and HTE significantly accelerates the discovery-to-development pipeline for new chemical entities.
Exploration of New Reactivity Modes and Chemical Transformations
Beyond its synthesis, the future of this compound research lies in exploring its chemical reactivity to generate novel and complex molecular architectures. The oxazolidine-2,5-dione (B1294343) ring is an activated structure with multiple potential reaction sites.
Ring-Opening Reactions: A primary mode of reactivity for related oxazolidinones is ring-opening. researchgate.net For this compound, selective cleavage of the ester or anhydride-like linkages could provide access to functionalized amino acid derivatives. The ring-opening of related N-Boc protected oxazolidinethiones at the C-5 position to yield esters demonstrates the feasibility of such transformations. dergipark.org.tr
Polymerization: Cationic ring-opening polymerization (CROP) of related heterocycles like 1,3-oxazolidine-2-thione (B1225483) has been shown to produce polythiourethanes. researchgate.net Investigating the potential for this compound to undergo ring-opening polymerization could lead to the development of novel biodegradable polymers with unique properties conferred by the benzyl and phenyl substituents.
Photocatalytic Transformations: Emerging research in photoredox catalysis opens up new avenues for reactivity. The generation of N-centered radicals from oxazolidinones has been demonstrated, enabling C-N bond formation under mild conditions. unimi.it Applying this strategy to this compound could facilitate novel coupling reactions. Additionally, photocatalyzed decarboxylative couplings represent another powerful tool for forming new bonds, which could potentially be adapted for reactions involving the oxazolidinedione ring. acs.org
Theoretical Modeling for Predictive Synthesis and Materials Design
Computational chemistry and theoretical modeling are becoming indispensable tools for predicting chemical behavior and guiding experimental design. For this compound, these methods can provide profound insights into its synthesis, reactivity, and potential applications.
Mechanistic Elucidation: Density Functional Theory (DFT) calculations can be used to study the mechanisms of synthetic reactions, such as the cycloaddition pathways leading to the oxazolidinedione ring. nih.gov Such studies can help in understanding transition states, reaction energetics, and the role of catalysts, thereby guiding the optimization of reaction conditions and the design of more efficient catalysts. nih.govacs.org
Predictive Synthesis: By modeling reaction pathways, it becomes possible to predict the feasibility of new transformations and the selectivity of reactions. This predictive power can save significant experimental effort by focusing on the most promising synthetic routes.
Quantitative Structure-Activity Relationship (QSAR): If derivatives of this compound are explored for biological applications, QSAR modeling can establish mathematical relationships between their chemical structures and their biological activities. researchgate.net By identifying key molecular descriptors that correlate with activity, QSAR models can predict the potency of virtual compounds, guiding the synthesis of more effective analogues. bepls.comnih.gov
Materials Design: For applications in materials science, theoretical modeling can predict the physical and chemical properties of polymers derived from this compound. Force field simulations and other computational methods can be used to understand polymer conformation, intermolecular interactions, and bulk material properties, enabling the in silico design of new materials with desired characteristics. nih.gov
Q & A
Q. Q: What are the standard synthetic routes for preparing 3-Benzyl-4-phenyl-2,5-oxazolidinedione, and how can purity be optimized?
A: A common method involves cyclocondensation of substituted benzaldehydes with amino-triazole derivatives under reflux conditions in absolute ethanol, catalyzed by glacial acetic acid. For example, substituted benzaldehydes react with amino-triazoles at elevated temperatures (4–6 hours), followed by solvent removal under reduced pressure and recrystallization to isolate the product . Purity optimization requires careful control of stoichiometry (e.g., 1:1 molar ratio of reactants) and post-synthetic purification via column chromatography or recrystallization from ethanol . Characterization typically involves H/C NMR, FT-IR, and HPLC to confirm structural integrity and purity (>95%) .
Advanced Synthesis: Catalytic Optimization
Q. Q: How can Brønsted acidic ionic liquids improve the synthesis of this compound derivatives?
A: Ionic liquids like [HMIm]BF act as dual solvents and catalysts, enhancing reaction efficiency by lowering activation energy and reducing side reactions. For instance, they facilitate nucleophilic substitutions in oxazolidinedione formation, achieving yields >85% under mild conditions (e.g., 60°C, 4 hours). Post-reaction, the catalyst can be recovered and reused, minimizing waste . Kinetic studies using in situ FT-IR or GC-MS are recommended to monitor reaction progress and optimize parameters .
Structural Elucidation and Crystallography
Q. Q: What crystallographic techniques are suitable for resolving structural ambiguities in this compound?
A: Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is the gold standard. For example, SHELX programs enable precise determination of bond lengths, angles, and torsion angles, critical for confirming the oxazolidinedione core and substituent orientations . High-resolution data (e.g., <1.0 Å) and twinning correction may be required for complex crystal systems. Pair with DFT calculations (e.g., Gaussian09) to validate electronic structures and intermolecular interactions .
Contradictory Bioactivity Data Analysis
Q. Q: How should researchers address contradictions in reported biological activities of this compound analogs?
A: Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentration ranges). A systematic approach includes:
- Replicating experiments under standardized protocols (e.g., MTT assays at 24/48-hour intervals).
- Cross-validating results with orthogonal methods (e.g., enzymatic inhibition vs. cellular uptake studies).
- Applying multivariate analysis to isolate confounding variables (e.g., solvent polarity, steric effects) .
For example, conflicting IC values for kinase inhibition may reflect differences in ATP concentration or protein purity .
Advanced Spectroscopic Characterization
Q. Q: What advanced spectroscopic methods resolve tautomeric or conformational equilibria in this compound?
A: Dynamic NMR (DNMR) at variable temperatures (e.g., 25–100°C) can detect slow-exchange tautomers, while 2D NOESY identifies spatial proximities between benzyl and phenyl groups. For electronic structure analysis, UV-Vis with TD-DFT simulations correlates experimental with frontier molecular orbitals . High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms molecular ion peaks and fragments, ruling out isomeric impurities .
Computational Modeling for Functional Prediction
Q. Q: How can molecular docking guide the design of this compound derivatives with enhanced bioactivity?
A: Docking studies (e.g., AutoDock Vina) against target proteins (e.g., CDK1/GSK3β) predict binding affinities and key interactions (e.g., hydrogen bonds with catalytic lysine residues). For example, substituting the benzyl group with electron-withdrawing groups (e.g., -NO) may improve binding to hydrophobic pockets. Validate predictions with MD simulations (≥100 ns) to assess stability and conformational dynamics .
Stability and Degradation Under Experimental Conditions
Q. Q: What factors influence the thermal and hydrolytic stability of this compound during storage or reactions?
A: Stability is pH- and temperature-dependent. Accelerated degradation studies (e.g., 40°C/75% RH) show hydrolytic cleavage of the oxazolidinedione ring at pH <3 or >10. Stabilization strategies include:
- Storage under inert atmosphere (argon) at -20°C.
- Use of aprotic solvents (e.g., THF) in reactions.
- Real-time monitoring via HPLC-DAD to detect degradation products (e.g., benzylamine derivatives) .
Synthetic Byproduct Identification
Q. Q: How can researchers identify and mitigate byproducts in the synthesis of this compound?
A: Common byproducts include dimeric adducts (e.g., via Michael addition) or oxidized intermediates. LC-MS/MS with MRM transitions identifies low-abundance impurities. Mitigation involves:
- Optimizing reaction time to prevent over-reaction.
- Introducing scavengers (e.g., molecular sieves) to sequester water or acids.
- Employing flow chemistry for better heat/mass transfer control .
Comparative Reactivity with Analogous Heterocycles
Q. Q: How does the reactivity of this compound compare to thiazolidinediones or imidazolidinones?
A: The electron-deficient oxazolidinedione ring exhibits lower nucleophilicity than thiazolidinediones, making it less reactive toward electrophiles like alkyl halides. However, it shows higher stability toward ring-opening under basic conditions compared to imidazolidinones. Reactivity trends can be quantified via Hammett substituent constants () and Fukui indices from DFT calculations .
Methodological Pitfalls in Biological Assays
Q. Q: What are common pitfalls in evaluating the biological activity of this compound, and how can they be avoided?
A: Key pitfalls include:
- Solvent interference : DMSO (>1% v/v) may alter cell membrane permeability. Use PBS or low-toxicity solvents like ethanol.
- Aggregation artifacts : Confirm compound solubility via dynamic light scattering (DLS).
- Off-target effects : Include negative controls (e.g., parent oxazolidinedione without substituents) and validate targets via CRISPR/Cas9 knockout models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

